4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol

Overview

Description

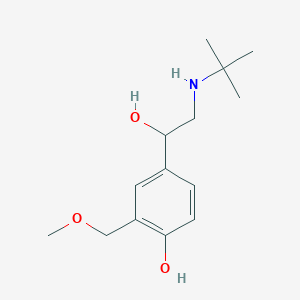

The compound 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol, hereafter referred to as 4BAHEHMP, is a phenolic compound with a tert-butylamino group and a methoxymethyl group attached to the phenol ring. This compound has been characterized using FT-IR and FT-Raman spectral analysis and has been extensively studied through density functional theory (DFT) calculations .

Synthesis Analysis

The synthesis of phenolic compounds similar to 4BAHEHMP often involves multi-step reactions, including Friedel-Crafts acylation, etherification, and reduction processes . For instance, the synthesis of 4-(2'-methoxyethyl)phenol, a related compound, was achieved in a 37% overall yield from phenol through these steps . Although the exact synthesis route for 4BAHEHMP is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed.

Molecular Structure Analysis

DFT calculations have been used to predict the geometry and structural parameters of 4BAHEHMP, showing good agreement with experimental data . The compound's molecular structure has been analyzed, revealing significant regions of electronegativity around oxygen atoms and a net positive charge on hydrogen and nitrogen atoms, indicative of potential intermolecular interactions .

Chemical Reactions Analysis

Phenolic compounds like 4BAHEHMP can undergo various chemical reactions. For example, the oxidation of related phenols can lead to the formation of stable phenoxyl radicals and crystalline oxidation products . Additionally, the compound's reactivity has been explored through Fukui function calculations, which indicate possible sites for nucleophilic, electrophilic, and radical attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4BAHEHMP have been studied using DFT methods, which show that the thermodynamic parameters of the compound increase with temperature, suggesting chemical and thermal stability . The vibrational spectra of the molecule have been analyzed, and the reactive regions have been reported using molecular electrostatic potential (MEP) and Fukui function studies .

Scientific Research Applications

Spin Interaction in Zinc Complexes

The Schiff bases related to the compound, including 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol, have been studied for their role in spin interaction in zinc complexes. These bases exhibit anodic reversible waves due to oxidation of phenolates into phenoxyl radicals, with applications in understanding the magnetic properties of such complexes (Orio et al., 2010).

Catalytic Alkylation in Iron(III) Complexes

Studies have shown that similar compounds can be used in the catalytic alkylation of aryl Grignard reagents by iron(III) complexes, demonstrating their potential in chemical synthesis and catalysis (Qian et al., 2011).

Vibrational Studies and Reactivity

The compound was characterized using FT-IR and FT-Raman spectral analysis. Such studies provide insights into the molecular structure, vibrational frequencies, and reactivity sites, contributing to a deeper understanding of its chemical behavior and stability (Gangadharan, 2022).

Copper(II)-Mannich Base Complexes

Research into copper(II)-Mannich base complexes involving similar structures has shown potential in catalyzing various reactions. These findings can be applied in catalysis and potentially in the design of new pharmaceuticals (Dasgupta et al., 2020).

Synthesis of New Antioxidants

Related compounds have been used in the synthesis of antioxidants like KY-1330. Such research is vital for developing new therapeutic agents and understanding the chemistry of antioxidants (Sun Pei-dong, 2010).

properties

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(methoxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-14(2,3)15-8-13(17)10-5-6-12(16)11(7-10)9-18-4/h5-7,13,15-17H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYDXHUMBDRXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol | |

CAS RN |

18910-70-8 | |

| Record name | 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018910708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-(TERT-BUTYLAMINO)-1-HYDROXYETHYL)-2-(METHOXYMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NQV4L47S2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

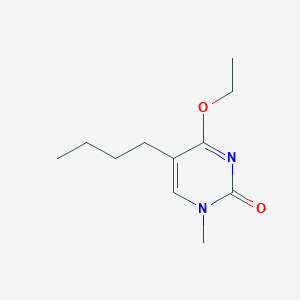

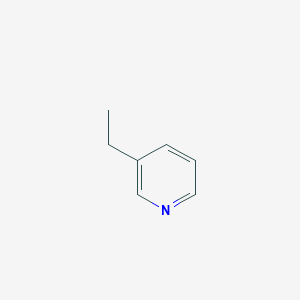

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

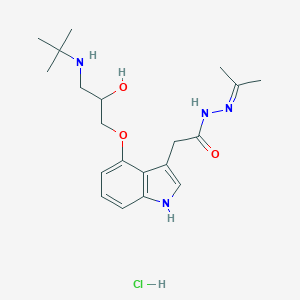

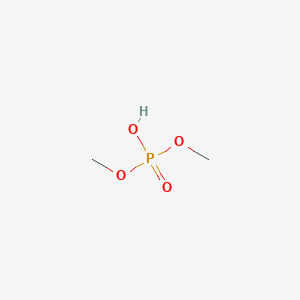

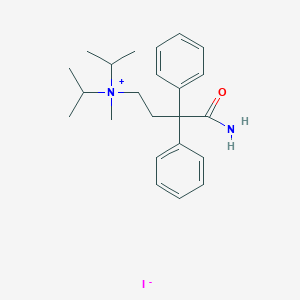

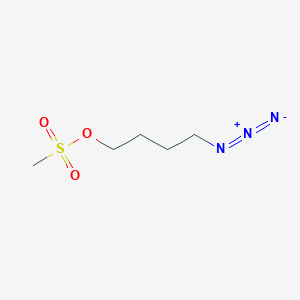

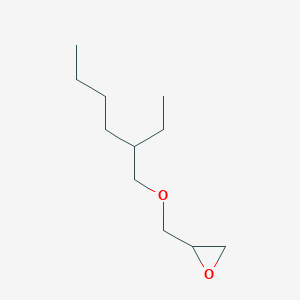

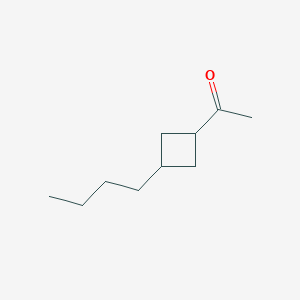

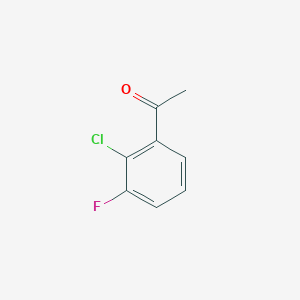

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanoic acid hydrochloride](/img/structure/B127847.png)